Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 850908-69-9
VCID: VC6785574
InChI: InChI=1S/C28H28N2O5/c1-3-34-28(33)20-11-13-22(14-12-20)29-26(31)18-35-25-10-6-9-24-23(25)15-16-30(27(24)32)17-21-8-5-4-7-19(21)2/h4-14H,3,15-18H2,1-2H3,(H,29,31)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C
Molecular Formula: C28H28N2O5
Molecular Weight: 472.541

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

CAS No.: 850908-69-9

VCID: VC6785574

Molecular Formula: C28H28N2O5

Molecular Weight: 472.541

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate - 850908-69-9

Description

Molecular Composition

The compound consists of:

  • A benzoate core (ethyl ester of benzoic acid).

  • A tetrahydroisoquinoline moiety with a 2-methylbenzyl substituent.

  • An amide linkage connecting the benzoate and isoquinoline units.

  • An ether group (-O-) bridging the isoquinoline and acetamido substituents.

Chemical Formula

The molecular formula can be deduced as C27H28N2O5, with a molecular weight of approximately 460 g/mol.

Key Functional Groups

  • Ester group: Ethyl benzoate functionality.

  • Amide group: Acetamido linkage.

  • Ether group: Connecting the isoquinoline to the acetamido group.

  • Tetrahydroisoquinoline ring: A partially saturated heterocyclic structure.

General Synthetic Pathway

The synthesis of such a compound typically involves:

  • Formation of the tetrahydroisoquinoline core: This can be achieved via Pictet-Spengler condensation using a benzylamine derivative and an aldehyde or ketone.

  • Introduction of the acetamido group: Utilizing acetylation reagents like acetic anhydride or acetyl chloride in the presence of a base.

  • Esterification: The benzoic acid derivative is esterified with ethanol under acidic conditions to form the ethyl ester.

  • Etherification: The ether bond is introduced by reacting a hydroxy-substituted isoquinoline with a benzyl halide.

Challenges in Synthesis

  • Maintaining regioselectivity during etherification and amidation steps.

  • Avoiding hydrolysis of the ester group under reaction conditions.

Pharmacological Potential

Compounds with similar structures often exhibit biological activity due to:

  • The tetrahydroisoquinoline moiety, which is known for its presence in bioactive alkaloids.

  • Amide linkages that contribute to hydrogen bonding interactions with biological targets.

Potential applications include:

  • Anti-inflammatory agents: The amide group may interact with enzymes like COX or LOX.

  • Anticancer agents: Isoquinoline derivatives have shown cytotoxicity against various cancer cell lines.

Material Science

The ester and ether groups provide flexibility for functionalization, making such compounds candidates for advanced materials like liquid crystals or polymers.

Spectroscopic Techniques

To confirm the structure, the following methods would be employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals from aromatic protons, methylene groups, and amide hydrogens.

    • 13C^{13}C-NMR: Carbon signals for ester, amide, and aromatic carbons.

  • IR Spectroscopy:

    • Peaks for C=O (ester and amide), C-N (amide), and aromatic C-H stretches.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to m/z460m/z \approx 460.

Crystallography

Single-crystal X-ray diffraction can confirm the three-dimensional arrangement of atoms.

Data Table

PropertyValue
Molecular FormulaC27H28N2O5
Molecular Weight~460 g/mol
Key Functional GroupsEster, Amide, Ether
SolubilityLikely soluble in organic solvents like DMSO or methanol
Potential ApplicationsAnti-inflammatory, Anticancer
CAS No. 850908-69-9
Product Name Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
Molecular Formula C28H28N2O5
Molecular Weight 472.541
IUPAC Name ethyl 4-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate
Standard InChI InChI=1S/C28H28N2O5/c1-3-34-28(33)20-11-13-22(14-12-20)29-26(31)18-35-25-10-6-9-24-23(25)15-16-30(27(24)32)17-21-8-5-4-7-19(21)2/h4-14H,3,15-18H2,1-2H3,(H,29,31)
Standard InChIKey JTQDSOHMMKEIOX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C
Solubility not available
PubChem Compound 2152249
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator